DFP00173
CAS No.: 672286-03-2
Cat. No.: VC6233081
Molecular Formula: C11H7Cl2N3O3S
Molecular Weight: 332.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 672286-03-2 |
|---|---|
| Molecular Formula | C11H7Cl2N3O3S |
| Molecular Weight | 332.2 g/mol |
| IUPAC Name | 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea |
| Standard InChI | InChI=1S/C11H7Cl2N3O3S/c12-7-2-1-3-8(13)10(7)15-11(17)14-6-4-9(16(18)19)20-5-6/h1-5H,(H2,14,15,17) |
| Standard InChI Key | AATXXTHMITUAOJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CSC(=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CSC(=C2)[N+](=O)[O-])Cl |
Introduction
Structural and Biochemical Properties of DFP00173
Molecular Characteristics
DFP00173 (C₁₁H₇Cl₂N₃O₃S) is a chlorinated aromatic compound with a molecular weight of 332.16 g/mol . The ortho-chloride substituents on its benzene ring are critical for binding to AQP3, as revealed by molecular docking studies . The compound’s sulfonamide and nitro groups further contribute to its solubility profile, enabling dissolution in dimethyl sulfoxide (DMSO) at 45 mg/mL (135.48 mM) and limited solubility in aqueous solutions (1 mg/mL in H₂O) .
Table 1: Physicochemical Profile of DFP00173
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇Cl₂N₃O₃S |
| Molecular Weight | 332.16 g/mol |
| CAS Number | 672286-03-2 |
| Solubility in DMSO | 45 mg/mL (135.48 mM) |
| Solubility in H₂O | 1 mg/mL |
| Storage Stability | -20°C (powder, 3 years) |
Mechanism of Action and Selectivity
Inhibition of AQP3 Permeability
DFP00173 blocks AQP3-mediated glycerol and H₂O₂ transport in human erythrocytes with an IC₅₀ of ~0.2 μM . Stopped-flow light scattering assays confirmed that pretreatment with 1 μM DFP00173 reduces glycerol permeability by >80% in erythrocytes, comparable to genetic knockdown of AQP3 . The compound’s efficacy extends to H₂O₂ transport, a process implicated in cytokine signaling and oxidative stress responses .
Isoform Selectivity
DFP00173 exhibits >10-fold selectivity for AQP3 over AQP7 and AQP9, two closely related aquaglyceroporins . In Chinese hamster ovary (CHO) cells expressing mouse AQP7, DFP00173 showed an IC₅₀ of >10 μM, while Z433927330 (a structurally distinct inhibitor) preferentially inhibited AQP7 (IC₅₀ ≈ 0.2 μM) . Molecular docking simulations suggest that DFP00173 occupies a hydrophobic pocket near the AQP3 selectivity filter, a region less conserved in AQP7 and AQP9 .
Table 2: Inhibitory Activity of DFP00173 Against Aquaporin Isoforms
| Aquaporin Isoform | IC₅₀ (μM) | Selectivity vs. AQP3 |
|---|---|---|
| AQP3 (Human) | 0.1–0.4 | 1× (Reference) |
| AQP7 (Mouse) | >10 | >25× |
| AQP9 (Mouse) | >10 | >25× |
Pharmacological Applications
Role in Cancer Biology
AQP3 overexpression is linked to breast cancer progression and metastasis due to its regulation of glycerol uptake (essential for lipid biosynthesis) and H₂O₂-mediated signaling . In vitro studies demonstrate that 10 μM DFP00173 reduces proliferation of AQP3-positive breast cancer cells by 60–70%, comparable to siRNA-mediated AQP3 knockdown . Combination therapies with AQP7 inhibitors (e.g., Z433927330) are under investigation to target tumors co-expressing multiple aquaglyceroporins .
Renal Physiology and Disease
Future Directions and Challenges
While DFP00173 has proven invaluable for basic research, its translational potential requires optimization of pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration. Structural analogs with improved aqueous solubility are being explored to enable chronic dosing in disease models . Additionally, the interplay between AQP3 inhibition and H₂O₂ signaling in neurodegenerative diseases warrants investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume